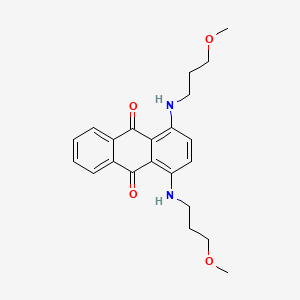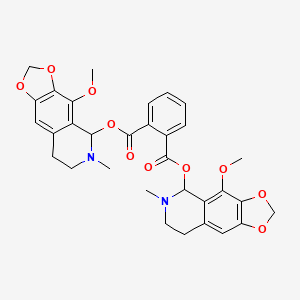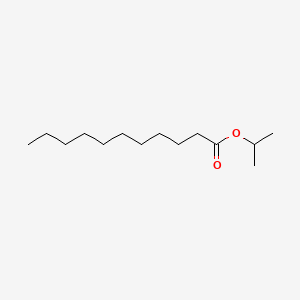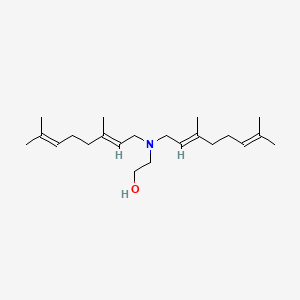
2-(Digeranylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Digeranylamino)ethanol is an organic compound with the molecular formula C22H39NO It is characterized by the presence of a digeranylamino group attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Digeranylamino)ethanol typically involves the reaction of geranylamine with an appropriate ethanol derivative under controlled conditions. One common method is the nucleophilic substitution reaction where geranylamine reacts with an ethanol derivative in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
2-(Digeranylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler alcohols or amines.
科学的研究の応用
2-(Digeranylamino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism by which 2-(Digeranylamino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The ethanol moiety can also participate in hydrogen bonding, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- 2-(Digeranylamino)propanol
- 2-(Digeranylamino)butanol
- 2-(Digeranylamino)pentanol
Uniqueness
2-(Digeranylamino)ethanol is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
19902-04-6 |
|---|---|
分子式 |
C22H39NO |
分子量 |
333.6 g/mol |
IUPAC名 |
2-[bis[(2E)-3,7-dimethylocta-2,6-dienyl]amino]ethanol |
InChI |
InChI=1S/C22H39NO/c1-19(2)9-7-11-21(5)13-15-23(17-18-24)16-14-22(6)12-8-10-20(3)4/h9-10,13-14,24H,7-8,11-12,15-18H2,1-6H3/b21-13+,22-14+ |
InChIキー |
RWMPUGIHKQSBJI-JFMUQQRKSA-N |
異性体SMILES |
CC(=CCC/C(=C/CN(C/C=C(/CCC=C(C)C)\C)CCO)/C)C |
正規SMILES |
CC(=CCCC(=CCN(CCO)CC=C(C)CCC=C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


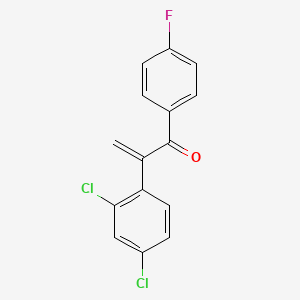
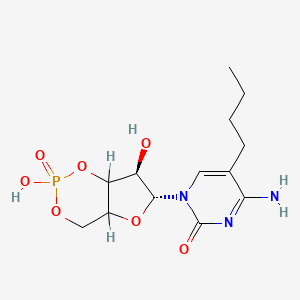

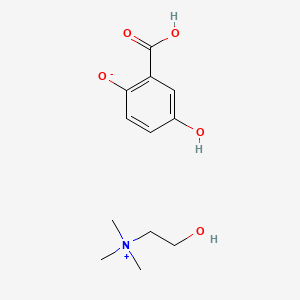
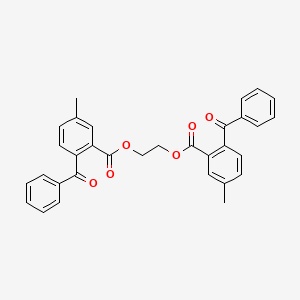
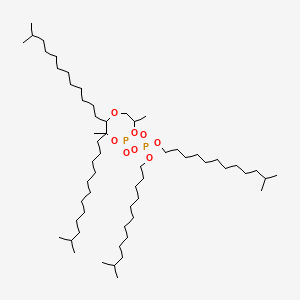
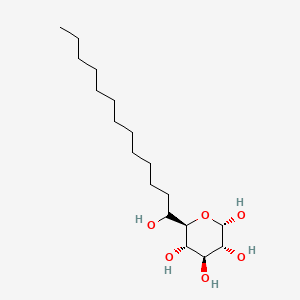
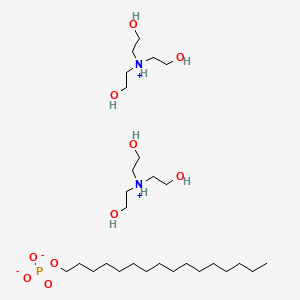

![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)
